Verucopeptin
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Overview
Description
Verucopeptin is a naturally occurring compound known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1) and vacuolar H±ATPase (v-ATPase) ATP6V1G subunit. It has shown significant promise in cancer chemotherapy, particularly against multidrug-resistant (MDR) cancers .
Mechanism of Action
Verucopeptin is a potent antitumor antibiotic cyclodepsipeptide that has shown efficacy against multidrug-resistant (MDR) cancers . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets two key proteins: the Vacuolar H±ATPase ATP6V1G subunit and Hypoxia-inducible factor 1 (HIF-1) . The ATP6V1G subunit is a component of the v-ATPase complex, which plays a crucial role in maintaining the acidic environment within cellular compartments. HIF-1, on the other hand, is a transcriptional factor that regulates the expression of genes involved in angiogenesis, gluconeogenesis, and metastasis .
Mode of Action
This compound interacts with its targets leading to significant changes in their function. It directly targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of both v-ATPase activity and mTORC1 signaling . Additionally, this compound inhibits HIF-1 via the mTORC1 pathway .
Biochemical Pathways
The inhibition of v-ATPase and mTORC1 signaling by this compound affects multiple biochemical pathways. The v-ATPase complex is involved in maintaining cellular pH homeostasis and protein degradation, while mTORC1 signaling plays a critical role in cell growth and proliferation. The inhibition of these pathways can lead to cell death, particularly in cancer cells .
Pharmacokinetics
Its potent antitumor activity against mdr cancers suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the inhibition of both v-ATPase activity and mTORC1 signaling, leading to substantial pharmacological efficacy against MDR cancer cell proliferation and tumor growth in vivo .
Action Environment
Given that this compound is an inhibitor of hif-1, a factor that plays a crucial role in the cellular response to hypoxia , it can be inferred that the hypoxic environment of tumors may influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Verucopeptin interacts with various enzymes and proteins, particularly HIF-1 . The nature of these interactions is complex and involves the condensation of the depsipeptide core and the polyketide side chain unit .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting HIF-1, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly HIF-1 . This results in changes in gene expression and can lead to enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of verucopeptin involves the condensation of a depsipeptide core with a polyketide side chain unit. The depsipeptide core is synthesized first, followed by the polyketide side chain, which includes three branched methyl groups. The final step involves the removal of protective groups to construct the tetrahydropyran (THP) ring .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in biosynthesis pathways and genetic manipulation have enabled the production of this compound in sufficient quantities for research and potential clinical applications .
Chemical Reactions Analysis
Types of Reactions
Verucopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include protecting groups for the depsipeptide core and specific catalysts for the polyketide side chain synthesis. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include the cyclic depsipeptide core and the polyketide side chain, which are then combined to form the final this compound molecule .
Scientific Research Applications
Verucopeptin has a wide range of scientific research applications:
Comparison with Similar Compounds
Verucopeptin is unique due to its dual inhibitory effects on HIF-1 and v-ATPase. Similar compounds include:
Azinothricin: Another HIF-1 inhibitor but lacks the dual inhibitory effect on v-ATPase.
Dentigerumycin: Similar in structure but does not exhibit the same level of antitumor activity.
This compound’s ability to target both HIF-1 and v-ATPase makes it a more versatile and potent compound for cancer therapy .
Properties
IUPAC Name |
2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLLLGZSOKVRF-ZTKZIYFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H73N7O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.